2-Hydroxycyclohexyl p-toluenesulfonate
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Overview
Description
2-Hydroxycyclohexyl p-toluenesulfonate is an organic compound with the molecular formula C13H18O4S. It is a derivative of cyclohexane, where a hydroxyl group is attached to one of the carbon atoms, and a p-toluenesulfonate group is attached to another carbon atom. This compound is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexyl p-toluenesulfonate can be synthesized through the reaction of 2-hydroxycyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the hydroxyl group of the cyclohexanol and the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The p-toluenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to form cyclohexanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclohexyl derivatives.
Oxidation Reactions: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: Cyclohexanol derivatives.
Scientific Research Applications
2-Hydroxycyclohexyl p-toluenesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-hydroxycyclohexyl p-toluenesulfonate involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in substitution reactions, the p-toluenesulfonate group acts as a leaving group, facilitating the nucleophilic attack by other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclohexyl methanesulfonate: Similar structure but with a methanesulfonate group instead of p-toluenesulfonate.
Cyclohexyl p-toluenesulfonate: Lacks the hydroxyl group on the cyclohexane ring.
2-Hydroxycyclohexyl benzenesulfonate: Contains a benzenesulfonate group instead of p-toluenesulfonate.
Uniqueness
2-Hydroxycyclohexyl p-toluenesulfonate is unique due to the presence of both a hydroxyl group and a p-toluenesulfonate group on the cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3 |
InChI Key |
BIZMDVFWYSXYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Origin of Product |
United States |
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